molecular formula C13H9ClN2O3 B1594870 N-(2-chloro-5-nitrophenyl)benzamide CAS No. 205827-96-9

N-(2-chloro-5-nitrophenyl)benzamide

Cat. No. B1594870
M. Wt: 276.67 g/mol
InChI Key: JJQSSZABUGAGPU-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrophenyl)benzamide (CNPB) is a synthetic compound used in a variety of scientific research applications. It is a member of the benzamide family, which is a group of compounds characterized by an amide group attached to a benzene ring. CNPB is a colorless solid with a melting point of about 106-108°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

1. Antioxidant and Antibacterial Activities

  • Application Summary : Benzamides have been found to have antioxidant and antibacterial activities. They are synthesized from benzoic acid and amine derivatives .
  • Methods of Application : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity tests .
  • Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Industrial Applications

  • Application Summary : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSSZABUGAGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354693
Record name N-(2-chloro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)benzamide

CAS RN

205827-96-9
Record name N-(2-chloro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-chloro-5-nitroaniline (Aldrich), (10.0 mmol) was used in general procedure 1 with benzoyl chloride (12.2 mmol). The product was purified by silica gel chromatography (40% EtOAc/Hex) to give N-(2-chloro-5-nitrophenyl)benzamide as a tan solid. MS (Q1) 276.1 (M)+
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12.2 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Patrick, JR Gillespie, J McQueen… - Journal of medicinal …, 2017 - ACS Publications
A previous publication from this lab (Patrick, et al. Bioorg. Med. Chem. 2016, 24 , 2451 – 2465 ) explored the antitrypanosomal activities of novel derivatives of 2-(2-benzamido)ethyl-4-…
Number of citations: 54 pubs.acs.org

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